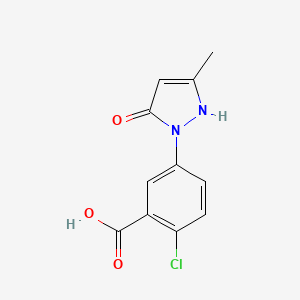![molecular formula C26H27N3O3 B12476123 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol](/img/structure/B12476123.png)
4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol is a complex organic compound characterized by its unique structure, which includes a fluorenyl group, a piperazine ring, and a dimethoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol typically involves multiple steps, starting with the preparation of the fluorenyl and piperazine intermediates. The key steps include:
Formation of the Fluorenyl Intermediate: This involves the reaction of fluorene with appropriate reagents to introduce functional groups that will later react with piperazine.
Synthesis of the Piperazine Intermediate: Piperazine is reacted with various reagents to introduce the necessary functional groups.
Coupling Reaction: The fluorenyl and piperazine intermediates are coupled under specific conditions to form the desired compound. This step often requires the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in inert atmospheres to prevent unwanted side reactions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-{[4-(9H-fluoren-9-yl)piperazin-1-yl]carbonyl}-1H-indole
- 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid
Uniqueness
4-[(E)-{[4-(9H-fluoren-9-yl)piperazin-1-yl]imino}methyl]-2,6-dimethoxyphenol is unique due to its combination of a fluorenyl group, a piperazine ring, and a dimethoxyphenol moiety. This structure imparts specific chemical and physical properties that differentiate it from similar compounds, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H27N3O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
4-[[4-(9H-fluoren-9-yl)piperazin-1-yl]iminomethyl]-2,6-dimethoxyphenol |
InChI |
InChI=1S/C26H27N3O3/c1-31-23-15-18(16-24(32-2)26(23)30)17-27-29-13-11-28(12-14-29)25-21-9-5-3-7-19(21)20-8-4-6-10-22(20)25/h3-10,15-17,25,30H,11-14H2,1-2H3 |
InChI Key |
OXPFORPTVXTJSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B12476046.png)
![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N-cyclopropyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12476060.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12476063.png)
![5-[3-bromo-4-(naphthalen-2-ylmethoxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12476078.png)
![3-Pyridinecarboxylic acid, 2-[[4-[(2-chloroacetyl)oxy]-3-ethoxyphenyl]methylene]hydrazide](/img/structure/B12476086.png)
![N-(3-chlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12476099.png)
![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-phenylacetamide](/img/structure/B12476104.png)
![2-fluoro-N'-{[4-(propan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B12476110.png)
![1-oxo-1-phenylbutan-2-yl 8-chloro-2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12476116.png)
![3-(4-methylphenyl)-1-phenyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12476122.png)

![Propyl 4-({5-[2-(3-methoxyphenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12476129.png)
![N-(4-{[4-(phenylsulfonyl)piperazin-1-yl]carbonyl}phenyl)-N-(prop-2-en-1-yl)methanesulfonamide](/img/structure/B12476130.png)

